molecular formula C11H21NO2S B2534524 3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353989-52-2

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2534524
CAS No.: 1353989-52-2
M. Wt: 231.35
InChI Key: CTGQIKIVZPEWJZ-UHFFFAOYSA-N
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Description

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H21NO2S. It is known for its unique structure, which includes a piperidine ring substituted with a mercaptomethyl group and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperidine ring may also interact with receptors or ion channels, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester
  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester
  • N-Boc-4-piperidineacetaldehyde

Uniqueness

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 3-(sulfanylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-5-9(7-12)8-15/h9,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGQIKIVZPEWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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